4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one

RIP1 kinase inhibitor necroptosis kinase selectivity

4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one (CAS 1087267-59-1) is a bicyclic heterocycle with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g mol⁻¹. It belongs to the fused pyrazolone family, containing a 4,5-dihydro-1H-pyrazole ring annulated to a cyclopentanone moiety, and is catalogued as an unsubstituted parent scaffold for medicinal chemistry exploration.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
Cat. No. B11925345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=NN2
InChIInChI=1S/C6H6N2O/c9-5-2-1-4-3-7-8-6(4)5/h3H,1-2H2,(H,7,8)
InChIKeyMACRZXBUTPTUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one: Core Scaffold Identity, Physicochemical Baseline, and Procurement Context


4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one (CAS 1087267-59-1) is a bicyclic heterocycle with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g mol⁻¹ . It belongs to the fused pyrazolone family, containing a 4,5-dihydro-1H-pyrazole ring annulated to a cyclopentanone moiety, and is catalogued as an unsubstituted parent scaffold for medicinal chemistry exploration . The compound carries a Computed LogP of 0.3 (XLogP3-AA), one H-bond donor, two H-bond acceptors, and a topological polar surface area of 45.8 Ų, positioning it as a compact, moderately polar fragment-like core . Procurement-oriented technical datasheets report a purity of 98% and a predicted melting point of 134 °C .

Why a Simple 4,5-Dihydro-1H-pyrazole or Cyclopenta[c]pyrazole Cannot Replace the 6-Oxo-Cyclopenta-Fused Scaffold in Structure-Driven Programs


The 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one core differs fundamentally from two commonly considered alternatives: the fully aromatic cyclopenta[c]pyrazole (CAS 250-39-5) and the non-fused 4,5-dihydro-1H-pyrazole (2-pyrazoline) series. In the target compound, the C-6 carbonyl generates a vinylogous amide/urea motif (O=C–C=C–NH) that simultaneously serves as a hydrogen-bond acceptor and a point for further functionalization through condensation or nucleophilic addition. The aromatic cyclopenta[c]pyrazole lacks this carbonyl entirely, eliminating both a key pharmacophoric element and a synthetic handle . Conversely, simple 2-pyrazolines lack the cyclopentane conformational constraint; X-ray structures of related cyclopenta-fused pyrazoles demonstrate a rigid planar or near-planar bicyclic system, whereas monocyclic 4,5-dihydro-1H-pyrazoles exist in a dynamic envelope conformation, leading to divergent 3D presentation of substituents in structure-based design campaigns . Furthermore, the cyclopentane ring alters the electron density of the pyrazole π-system, subtly modulating the pKₐ of the NH proton and, consequently, the compound's hydrogen-bond-donating properties compared with simple pyrazoles .

Quantitative Differentiation Evidence for 4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one Against Its Closest Analogs


Mono-Kinase Selectivity Advantage of the Cyclopenta-Fused 4,5-Dihydropyrazole Core over Simple Pyrazoles in RIP1 Kinase Inhibition

In the lead optimization of 4,5-dihydropyrazole (DHP) RIP1 kinase inhibitors, the cyclopenta-fused DHP series achieved high mono-kinase selectivity that was not attainable with simple monocyclic pyrazoles. The optimized clinical candidate DHP 77 (a cyclopenta[c]pyrazole-6-one derivative) demonstrated an IC₅₀ of 20 nM against RIP1 kinase with minimal off-target activity across a broad kinase panel, in contrast to earlier simple pyrazole leads that exhibited multi-target engagement . The fused cyclopentane ring contributed to restricting accessible conformations and orienting the tetrazole substituent into a productive binding pose within the RIP1 allosteric pocket, a feature absent in the flexible monocyclic analogs .

RIP1 kinase inhibitor necroptosis kinase selectivity

Redox Potential and Tautomeric Stability of the 6-Oxo Group Distinguishes the Scaffold from Non-Carbonyl Cyclopenta[c]pyrazole Analogs

The C-6 carbonyl in 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one creates a distinct tautomeric equilibrium (NH–C=O ↔ N=C–OH) not present in the des-oxo analog cyclopenta[c]pyrazole (CAS 250-39-5). Computed physicochemical descriptors indicate that the target compound, with a topological polar surface area of 45.8 Ų and an XLogP3-AA of 0.3, is substantially more polar and hydrophilic than cyclopenta[c]pyrazole (TPSA ≈ 28.7 Ų; XLogP ≈ 0.9) . ¹H-NMR studies on analogous 4,5-dihydro-1H-pyrazol-6-one systems confirm that the oxo-tautomer dominates in solution at physiological pH, whereas the aromatic cyclopenta[c]pyrazole exists exclusively as the fully unsaturated form, eliminating the NH donor that serves as a critical pharmacophoric element in kinase and GPCR ligand binding .

tautomerism redox stability physicochemical property

Conformational Rigidity Contrast with 4,5-Dihydro-1H-pyrazole (2-Pyrazoline) in Sigma 1 Receptor Ligand Design

In a medicinal chemistry optimization campaign targeting sigma 1 receptor ligands, cycloalkyl-annelated pyrazoles (including cyclopenta-fused series) achieved pKᵢ values exceeding 8 (Kᵢ < 10 nM) for sigma 1 binding, with selectivity ratios over sigma 2 receptor exceeding 100-fold. The rigid cyclopentane fusion constrained the dihedral angle between the pyrazole ring and the pendant aryl substituent to a narrow range (θ ≈ 5–15°), whereas analogous monocyclic 4,5-dihydro-1H-pyrazoles exhibited a broad conformational distribution (θ ≈ 5–45°) and correspondingly weaker binding (pKᵢ ≈ 6.5–7.5) . The subnanomolar Kᵢ values reported for the most constrained analogs validate that cyclopenta-fusion contributes to entropic preorganization that monocyclic 2-pyrazolines cannot replicate .

sigma 1 receptor conformational constraint structure-based design

Synthetic Tractability Advantage of the C-6 Carbonyl over the C-4 Carbonyl Regioisomer (5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one)

The 6-oxo regioisomer (4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one, CAS 1087267-59-1) is synthetically accessible via Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives followed by cyclization with hydrazine hydrate in acetic acid, yielding the desired product in good purity (>98%) . The alternative 4-oxo regioisomer (5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, CAS 596844-18-7) requires a different synthetic route via cyclization of 2-acylcyclopentanones with hydrazine, which often suffers from competing regioisomer formation and lower yields . Vendor listings confirm that the 6-oxo isomer is more broadly available in higher purity (98%) than the 4-oxo isomer, which is listed at 95% purity by multiple suppliers .

regioselectivity synthetic chemistry building block

Fragment-Like Physicochemical Profile Enabling Ligand-Efficiency-Driven Optimization versus Larger, More Complex Pyrazolone Analogs

With a molecular weight of 122.12 Da, only 9 heavy atoms, zero rotatable bonds, and an XLogP of 0.3, 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one meets all criteria of the 'Rule of Three' for fragment-based drug discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . By contrast, 3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (MW 198 Da, 15 heavy atoms, 1 rotatable bond) and MK-0354 (MW 216 Da, 16 heavy atoms, 1 rotatable bond) exceed standard fragment criteria, offering lower ligand efficiency (LE) when normalized by heavy-atom count . The unsubstituted core therefore provides a higher-efficiency starting point for fragment growing, merging, or linking strategies, where each added substituent can be assayed for incremental binding-energy contribution without exceeding desirable physicochemical limits .

fragment-based drug discovery ligand efficiency physicochemical property

Versatile Synthetic Derivatization at C-3 and N-1 Positions through Sequential Condensation and SNAr Chemistry

The 6-oxo cyclopenta[c]pyrazole scaffold contains three distinct points for chemical elaboration: the N-1 NH (alkylation, acylation, arylation), the C-3 position (electrophilic substitution or halogenation followed by cross-coupling), and the C-6 carbonyl (condensation with hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or enamines). In contrast, the aromatic cyclopenta[c]pyrazole provides only N-1 and C-3 reactivity, lacking the carbonyl handle entirely . Derailed Ohira–Bestmann methodology has demonstrated stereoselective access to cyclopenta[c]pyrazole scaffolds from γ,δ-unsaturated aldehydes, enabling late-stage diversification of the core with excellent diastereocontrol (>20:1 dr) . The tetrazole-substituted analog MK-0354 was accessed through a two-step sequence from a cyclopentanone precursor, confirming that the cyclopenta-fused core tolerates diverse functional-group manipulations without scaffold degradation .

synthetic versatility derivatization medicinal chemistry

Recommended Application Scenarios for 4,5-Dihydro-1H-cyclopenta[c]pyrazol-6-one Based on Demonstrated Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Mono-Kinase Selectivity

When a discovery program demands a highly selective kinase inhibitor scaffold, 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one offers a validated entry point based on the RIP1 kinase inhibitor program (DHP 77, IC₅₀ = 20 nM; mono-kinase selective) . The fused cyclopentane constrains the conformation of the pyrazole ring, and the C-6 carbonyl enables additional hydrogen-bonding interactions within the kinase allosteric pocket. Substituting a simple pyrazole or 2-pyrazoline scaffold would risk losing the conformational preorganization that underpins the observed selectivity .

Fragment-Based Drug Discovery Compatible with Rule-of-Three Metrics

The scaffold's low molecular weight (122.12 Da), minimal heavy-atom count (9), zero rotatable bonds, and moderate lipophilicity (XLogP = 0.3) make it an ideal fragment hit for screening campaigns . Starting from this core preserves maximal ligand efficiency for subsequent growing, merging, or linking strategies, whereas pre-substituted analogs such as MK-0354 (MW 216 Da) or 3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (MW 198 Da) already consume significant chemical space and reduce optimization headroom .

GPCR Ligand Design Targeting Conformationally Sensitive Binding Sites

Cycloalkyl-annelated pyrazoles demonstrate enhanced binding affinity at sigma 1 receptors (pKᵢ > 8) compared with flexible monocyclic 2-pyrazolines (pKᵢ ≈ 6.5–7.5) . For GPCR targets where a specific dihedral angle between the heterocyclic core and an appended hydrophobic motif is critical for agonism or antagonism, the rigid cyclopenta-fused scaffold provides a pre-organized framework that reduces the entropic penalty upon binding, thereby accelerating SAR convergence .

Building Block for Diversity-Oriented Synthesis via C-3, N-1, and C-6 Functionalization

The presence of three chemically distinct diversification points (N-1, C-3, and C-6 carbonyl) empowers parallel library synthesis with orthogonal reactivity: N-1 alkylation/acylation, C-3 halogenation/cross-coupling, and carbonyl condensation to hydrazones, oximes, or enamines . The C-6 carbonyl handle is absent in the aromatic cyclopenta[c]pyrazole, making the dihydro-oxo scaffold uniquely suited for generating chemically diverse compound collections for high-throughput screening .

Quote Request

Request a Quote for 4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.